REACTION_CXSMILES
|
ClC1C(C)=CC(F)=C(C=1)C(OC(C)(C)C)=O.C1C(=O)N(Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Cl:43][C:44]1[C:45]([CH:58](Br)[Br:59])=[CH:46][C:47]([F:57])=[C:48]([CH:56]=1)[C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50]>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Cl:43][C:44]1[C:45]([CH2:58][Br:59])=[CH:46][C:47]([F:57])=[C:48]([CH:56]=1)[C:49]([O:51][C:52]([CH3:54])([CH3:55])[CH3:53])=[O:50]
|
Name
|
tert-butyl 5-chloro-4-(dibromomethyl)-2-fluorobenzoate
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C(=O)OC(C)(C)C)C1)F)C(Br)Br
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(C(=O)OC(C)(C)C)C1)F)C
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under nitrogen at 85° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
STIRRING
|
Details
|
to stir under nitrogen at 85° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (50 mL), aqueous sodium thiosulfate solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica (eluent 95:5 heptane/EtOAc)
|
Type
|
CUSTOM
|
Details
|
yielding
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C(=O)OC(C)(C)C)C1)F)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |